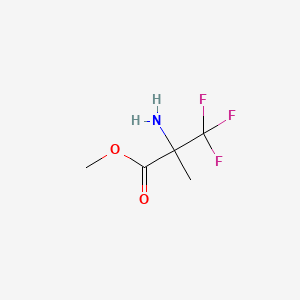

Methyl 2-amino-3,3,3-trifluoro-2-methylpropanoate

説明

Methyl 2-amino-3,3,3-trifluoro-2-methylpropanoate (C₅H₈F₃NO₂) is a fluorinated amino acid ester characterized by a trifluoromethyl group and a methyl ester moiety. Its molecular weight is 207.58 g/mol (for the hydrochloride salt form: 207.58 g/mol ), and it features a chiral center at the α-carbon, making stereochemistry critical for its biological activity. This compound is primarily used in pharmaceutical research as a versatile scaffold for synthesizing bioactive molecules, particularly in antiviral and cannabinoid receptor-targeting studies .

Key structural features include:

- Trifluoromethyl group: Increases lipophilicity and metabolic stability.

- Methyl ester: Improves membrane permeability and serves as a prodrug motif.

Pharmacologically, this compound derivatives have demonstrated anti-HIV activity, with IC₅₀ values as low as 0.060 μM in indole-based reverse transcriptase inhibitors .

特性

IUPAC Name |

methyl 2-amino-3,3,3-trifluoro-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO2/c1-4(9,3(10)11-2)5(6,7)8/h9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPDNZHFLNFZOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660046 | |

| Record name | Methyl 2-amino-3,3,3-trifluoro-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87492-64-6 | |

| Record name | Methyl 2-amino-3,3,3-trifluoro-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: Methyl 2-amino-3,3,3-trifluoro-2

生物活性

Methyl 2-amino-3,3,3-trifluoro-2-methylpropanoate is an organic compound that has attracted attention due to its unique structural features and potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHFNO and a molecular weight of 171.12 g/mol. Its structure includes a trifluoromethyl group, which significantly influences its chemical properties and biological activity. The compound can be represented by the SMILES notation: COC(=O)C(CN)C(F)(F)F.

Physical Properties:

- State: Liquid at room temperature

- Density: 1.345 g/mL

- Boiling Point: Approximately 50 °C at reduced pressure (0.2 mmHg)

- Refractive Index: 1.374 at 25 °C

The biological activity of this compound is largely attributed to its structural features, particularly the trifluoromethyl group. This group enhances the compound's binding affinity to various biological targets, which may include enzymes and receptors involved in metabolic pathways.

Potential Mechanisms Include:

- Enzyme Inhibition: The trifluoromethyl group may increase metabolic stability and bioactivity, potentially leading to the inhibition of specific enzymes.

- Receptor Modulation: Interaction with receptor sites could alter signaling pathways, impacting physiological responses.

Biological Activity

Research into the biological activity of this compound indicates several areas of interest:

- Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. Further investigations are necessary to determine if this compound shares this characteristic.

- Antioxidant Properties: The potential antioxidant effects of this compound could be linked to its ability to scavenge free radicals or modulate oxidative stress within biological systems.

- Pharmacological Applications: Given its structural similarities to other bioactive compounds, there is potential for exploring therapeutic applications in medicinal chemistry.

類似化合物との比較

Ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate

Tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate

- Molecular formula: C₈H₁₄F₃NO₂

- Molecular weight : 213.20 g/mol (free base), 249.66 g/mol (hydrochloride salt)

- Key differences :

- Bulkier tert-butyl group enhances steric hindrance, reducing receptor binding affinity.

- Improved solubility in organic solvents for synthetic applications.

- Applications : Intermediate in peptide synthesis and PROTAC development .

Methyl (S)-2-amino-3,3-dimethylbutanoate (MDMB)

- Molecular formula: C₇H₁₃NO₂

- Key differences :

- Pharmacological activity: MDMB derivatives exhibit cannabinoid receptor activation with EC₅₀ values in the nanomolar range .

Methyl [(S)-2-amino-3-phenylpropanoate] (MPP)

Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate

- Molecular formula : C₆H₉F₃O₂

- Key differences: Lacks the amino group, eliminating hydrogen-bonding capability. Used primarily as a fluorinated building block in agrochemicals .

Data Tables

Table 1: Structural and Molecular Comparison

Table 2: Pharmacological Activity Comparison

| Compound | Target Receptor | EC₅₀/IC₅₀ (μM) | Selectivity | Reference |

|---|---|---|---|---|

| This compound | HIV-1 RT | 0.060 | Non-nucleoside | |

| MDMB | CB1 | 0.019 | Non-selective | |

| MPP | CB1 | 0.032 | CB1 > CB2 |

Key Research Findings

Fluorine Impact: The trifluoromethyl group in this compound enhances metabolic stability and binding affinity compared to non-fluorinated analogs like MDMB and MPP .

Ester Group SAR : Methyl esters generally exhibit faster hydrolysis than tert-butyl analogs, influencing prodrug design .

Anti-HIV Activity : Indole derivatives of this compound show potent inhibition of HIV-1 reverse transcriptase, with IC₅₀ values < 0.1 μM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。